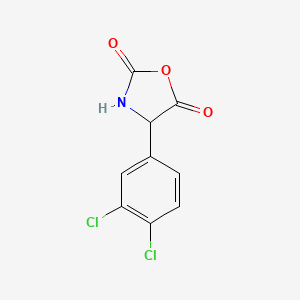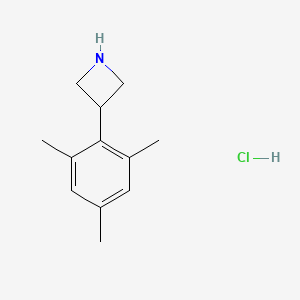
3-Mesitylazetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesitylazetidine Hydrochloride is a heterocyclic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity to these compounds. The mesityl group, a derivative of mesitylene, is attached to the azetidine ring, enhancing its stability and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylazetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . This method allows for the preparation of azetidines bearing various substituents, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylazetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 3-Mesitylazetidine.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Mesitylazetidine Hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of 3-Mesitylazetidine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, modulating biological pathways. The mesityl group enhances the binding affinity and specificity of the compound to its targets, leading to desired biological effects .
Comparison with Similar Compounds
- 3-Methoxyazetidine Hydrochloride
- 3-Methylazetidine Hydrochloride
- 3-Arylazetidines
Comparison: 3-Mesitylazetidine Hydrochloride is unique due to the presence of the mesityl group, which imparts greater stability and reactivity compared to other azetidines. The mesityl group also enhances the compound’s ability to interact with biological targets, making it more effective in medicinal applications .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-11;/h4-5,11,13H,6-7H2,1-3H3;1H |
InChI Key |
JPKRAYCLROUZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CNC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)

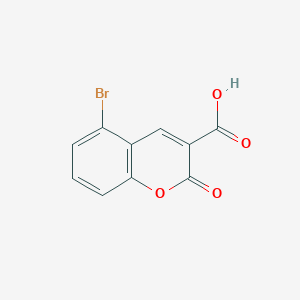
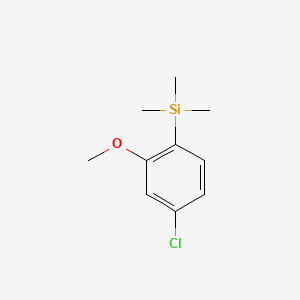


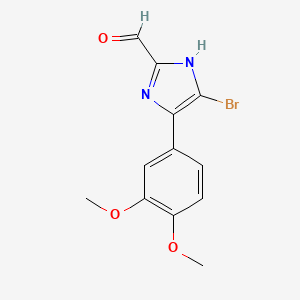

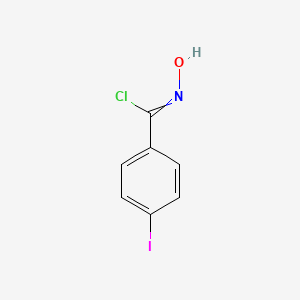


![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
